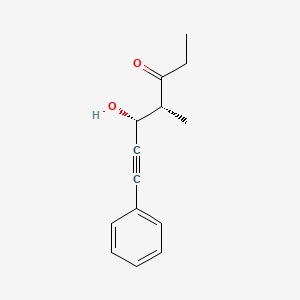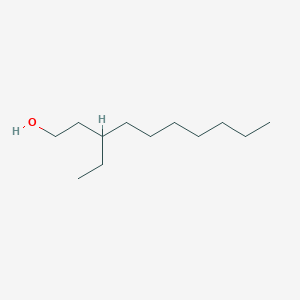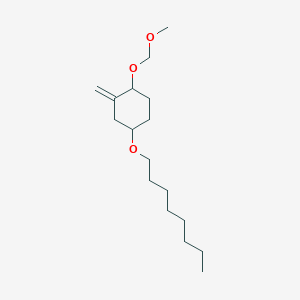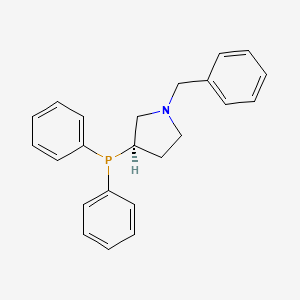
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- is an organic compound with the molecular formula C14H16O2. This compound is characterized by its unique structure, which includes a heptynone backbone with hydroxy, methyl, and phenyl substituents. The (4R,5R) notation indicates the specific stereochemistry of the molecule, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- can be achieved through various synthetic routes. One common method involves the use of starting materials such as 4-methyl-2-pentyn-1-ol and benzaldehyde. The reaction typically proceeds through a series of steps including aldol condensation, reduction, and cyclization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- can be compared with similar compounds such as:
5-Hydroxy-4-methyl-6-hepten-3-one: This compound shares a similar backbone but differs in the presence of a double bond instead of a triple bond.
4-Methyl-7-phenyl-6-heptyn-3-one: This compound lacks the hydroxy group, which can significantly alter its reactivity and biological activity.
The unique combination of functional groups and stereochemistry in 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- gives it distinct properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
320583-90-2 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(4R,5R)-5-hydroxy-4-methyl-7-phenylhept-6-yn-3-one |
InChI |
InChI=1S/C14H16O2/c1-3-13(15)11(2)14(16)10-9-12-7-5-4-6-8-12/h4-8,11,14,16H,3H2,1-2H3/t11-,14-/m0/s1 |
InChI-Schlüssel |
YXNZRBNBRITRRC-FZMZJTMJSA-N |
Isomerische SMILES |
CCC(=O)[C@H](C)[C@H](C#CC1=CC=CC=C1)O |
Kanonische SMILES |
CCC(=O)C(C)C(C#CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)


![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)


![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)



![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)

